molecular formula C4H9BO4 B13454160 (2-Acetoxyethyl)boronic acid

(2-Acetoxyethyl)boronic acid

Cat. No.: B13454160
M. Wt: 131.93 g/mol
InChI Key: LMHBCDBVUSJLPF-UHFFFAOYSA-N
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Description

(2-Acetoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-acetoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetoxyethyl)boronic acid typically involves the reaction of an appropriate boronic ester with a 2-acetoxyethyl halide under controlled conditions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(2-Acetoxyethyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, bases like potassium acetate, and oxidizing agents for conversion to borates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Uniqueness

(2-Acetoxyethyl)boronic acid is unique due to its 2-acetoxyethyl group, which imparts distinct reactivity and solubility properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C4H9BO4

Molecular Weight

131.93 g/mol

IUPAC Name

2-acetyloxyethylboronic acid

InChI

InChI=1S/C4H9BO4/c1-4(6)9-3-2-5(7)8/h7-8H,2-3H2,1H3

InChI Key

LMHBCDBVUSJLPF-UHFFFAOYSA-N

Canonical SMILES

B(CCOC(=O)C)(O)O

Origin of Product

United States

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